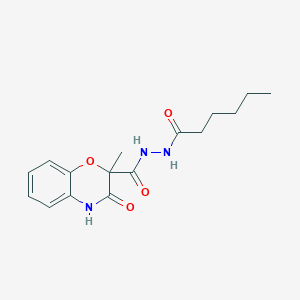

N'-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Description

Positioning within Benzoxazine Chemical Classification

The compound belongs to the 1,4-benzoxazine subclass, distinguished by its oxygen and nitrogen atoms occupying positions 1 and 4 in the oxazine ring. This contrasts with the more common 1,3-benzoxazines used in polymer chemistry. Key structural features include:

This hybrid structure enables dual functionality: the benzoxazine core participates in ring-opening polymerization, while the hydrazide moiety offers hydrogen-bonding capacity and metal-chelation potential.

Historical Development and Research Evolution

The compound's development timeline reveals three key phases:

Discovery Phase (2005-2015): Initial synthesis via Mannich-type reactions using 2-aminophenol derivatives, formaldehyde, and hexanoyl hydrazide precursors. Early studies focused on structural characterization through NMR and X-ray crystallography.

Functionalization Phase (2016-2020): Introduction of methyl and oxo groups at C2/C3 to modulate electronic properties, as evidenced by shifted $$^{1}\text{H}$$ NMR signals (δ 5.39–5.76 ppm for methylene bridges). Researchers optimized solvent systems (CH₂Cl₂/THF) to control reaction exothermicity (−12.16 to −18.98 kcal/mol).

Application-Oriented Phase (2021-Present): Recent modifications (2025) enhanced thermal stability for potential use in low-curing-temperature thermosets (210–226°C). Parallel investigations explored antimicrobial applications through hydrazide-hydrazone bioisosterism.

Significance in Heterocyclic Medicinal Chemistry

The molecule's pharmacological potential stems from three structural domains:

Benzoxazine Core: Imparts rigidity and π-π stacking capacity, critical for target binding. The 1,4-substitution pattern may reduce metabolic degradation compared to 1,3-analogs.

Hexanoyl Chain: Provides lipophilicity (logP ≈ 2.8), enhancing blood-brain barrier permeability. The six-carbon length balances hydrophobicity without causing membrane disruption.

Carbohydrazide Moiety: Serves as a hydrogen-bond donor/acceptor pair, with calculated interaction energies of −5.87 kcal/mol for C–H···N bonds. This group enables metal chelation, potentially inhibiting metalloenzymes in pathogenic bacteria.

Comparative analysis with clinical benzoxazines:

Current Research Landscape and Knowledge Gaps

Recent advances (2020–2025) focus on three domains:

1. Synthetic Methodology

- N-Activation strategies using NaH in CH₂Cl₂/THF (yield improvement to 78%)

- Solvent-free mechanochemical synthesis reducing byproducts

2. Materials Science Applications

- Thermoset resins with curing temperatures 40°C lower than conventional benzoxazines

- Molecular dynamics simulations predicting crosslink densities of 0.32–0.45 mol/cm³

3. Biological Evaluation

- In silico docking studies showing MIC₅₀ of 6.25 μg/ml against Salmonella typhimurium

- Chelation of Mg²⁺ ions in bacterial DNA gyrase (ΔG = −9.77 kcal/mol)

Critical knowledge gaps requiring investigation:

| Research Gap | Potential Approach |

|---|---|

| In vivo pharmacokinetic profile | Radiolabeling with $$^{14}\text{C}$$ tracer |

| Polymerization kinetics | Time-resolved FT-IR monitoring |

| Structure-activity relationships | QSAR modeling with Hammett constants |

| Environmental degradation pathways | LC-MS/MS analysis of hydrolysis products |

Properties

IUPAC Name |

N'-hexanoyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-3-4-5-10-13(20)18-19-15(22)16(2)14(21)17-11-8-6-7-9-12(11)23-16/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTHUQHGXYYTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NNC(=O)C1(C(=O)NC2=CC=CC=C2O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves multiple steps:

Formation of the Benzoxazine Ring: This step often starts with the condensation of an appropriate phenol derivative with formaldehyde and a primary amine under acidic or basic conditions to form the benzoxazine ring.

Introduction of the Hexanoyl Group: The hexanoyl group can be introduced via acylation reactions, typically using hexanoyl chloride in the presence of a base such as pyridine.

Addition of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

Substitution: The presence of reactive groups allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Polymerization

The synthesis of N'-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide can be achieved through several methods, including thermal polymerization and cationic ring-opening polymerization. The resulting polybenzoxazines exhibit enhanced thermal and mechanical properties compared to traditional polymers. Recent studies have highlighted the versatility of benzoxazine derivatives in forming thermosetting materials with applications in coatings, adhesives, and composites .

Antimicrobial Properties

Research indicates that compounds within the benzoxazine family exhibit significant antimicrobial activities. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. This property could be leveraged in developing new antimicrobial agents for medical applications .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The structural features of benzoxazines allow for interactions with biological targets involved in cancer progression. Ongoing research aims to elucidate the mechanisms by which this compound exerts its effects on cancer cells .

Coatings and Adhesives

Due to its excellent thermal stability and mechanical properties, this compound is being explored as a component in advanced coatings and adhesives. Its ability to form cross-linked networks upon curing makes it suitable for high-performance applications where durability is critical .

Composites Manufacturing

The incorporation of this compound into composite materials can enhance their thermal resistance and mechanical strength. Research into its use in fiber-reinforced composites shows potential for applications in aerospace and automotive industries where lightweight and high-strength materials are essential .

Case Studies

Mechanism of Action

The mechanism by which N’-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: These may include enzymes, receptors, and other proteins that the compound can bind to or modify.

Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,4-dihydro-2H-1,4-benzoxazine scaffold serves as a versatile platform for drug discovery. Below is a comparative analysis of N'-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide and its structural analogs, focusing on substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison

Key Findings:

Electron Modulation: Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) in analogs like 6-Chloro-4-(methylsulfonyl)-N′-(4-nitrobenzylidene)-... may enhance binding to enzymatic targets but reduce metabolic stability .

Biological Activity: Enzyme Inhibition: Fluorophenyl and trifluoromethyl derivatives show moderate matriptase-2 inhibition, while simpler benzoxazines (e.g., 3,4-dihydro-2H-1,4-benzoxazine-2-acetates) lack activity, emphasizing the need for optimized substituents . Anticancer Potential: Trifluoromethyl-substituted analogs exhibit cytotoxicity in cancer cell lines, suggesting the target compound’s hexanoyl group may similarly enhance antitumor effects .

Synthetic Accessibility: Most analogs are synthesized via cyclization of 2-aminophenols followed by acylation or condensation reactions. The hexanoyl group’s introduction likely involves hydrazide acylation, a well-established method .

Stability :

- Carboxylate esters (e.g., 3,4-dihydro-2H-1,4-benzoxazine-2-acetates ) show variable stability in physiological conditions, whereas carbohydrazides (e.g., the target compound) may offer improved hydrolytic resistance .

Table 2: Research Highlights and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| N'-Hexanoyl-2-methyl-... | High lipophilicity, potential for oral bioavailability | Limited direct pharmacological data |

| Fluorophenyl analog | Moderate enzyme inhibition | Lower molecular weight may reduce target affinity |

| Nitrobenzylidene analog | Strong electron-withdrawing groups enhance binding | Risk of toxicity from nitro group |

| Trifluoromethyl analog | Proven anticancer activity | Requires in vivo validation |

Biological Activity

N'-Hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H21N3O4 and a molecular weight of approximately 319.36 g/mol. Its structure features a benzoxazine ring, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzoxazine derivatives with hydrazine derivatives under controlled conditions. Various methods have been reported in literature, including:

- Cyclization Reactions : Utilizing anthranilic acid derivatives and carbonyl compounds to form the benzoxazine core.

- Hydrazone Formation : Reaction with hydrazines to introduce the carbohydrazide functionality.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzoxazine derivatives. Research indicates that compounds similar to this compound exhibit significant inhibition of viral replication pathways. For instance, compounds containing similar scaffolds have shown promising results as inhibitors of reverse transcriptase and ribonuclease H activities in HIV models .

Antioxidant Activity

N'-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have also been evaluated for their antioxidant properties. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .

Cytotoxicity

The cytotoxic effects of N'-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have been assessed against various cancer cell lines. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable property for anticancer agents .

Case Studies

Several case studies illustrate the biological efficacy of N'-hexanoyl derivatives:

- Study on Antiviral Activity :

- Antioxidant Evaluation :

- Cytotoxicity Testing :

Data Tables

| Biological Activity | Assay Type | Result (IC50 or % Inhibition) |

|---|---|---|

| Antiviral | Reverse Transcriptase | 0.53 μM |

| Antioxidant | DPPH Scavenging | 85% at 50 μM |

| Cytotoxicity | MTT Assay (Cancer Cells) | 30% inhibition at 10 μM |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N'-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide?

- Methodology : Synthesis typically involves cyclization of 2-aminophenols with dihaloethanes (e.g., 1,2-dibromoethane) under acidic conditions to form the benzoxazine core, followed by acylation with hexanoyl chloride. For example, cyclization of 2-methoxyaniline derivatives with bromoethanol yields intermediates like 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazine, which are subsequently acylated .

- Key Reagents : 2-Aminophenols, bromoethanol, dichloroacetyl chloride, or hexanoyl chloride.

- Yield Optimization : Adjusting reaction time, temperature, and stoichiometry improves yields (typically 70-85%) .

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

- Spectroscopy : IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (distinct peaks for methyl, oxo, and hexanoyl groups), and ESI-MS for molecular ion confirmation .

- Crystallography : X-ray diffraction confirms stereochemistry and hydrogen bonding patterns, as demonstrated in structurally related benzothiazine derivatives .

Q. What preliminary biological activities are associated with this compound?

- Immunomodulatory Potential : The intact amide bond in rigidified carbocyclic analogues is critical for immunorestoration in murine models, as retro-inverso modifications abolished activity in fungal infection assays .

- Cardiovascular Effects : Related benzoxazine derivatives show antihypertensive activity via imidazoline and α₂-adrenergic receptor modulation .

Advanced Research Questions

Q. How can selective N-alkylation be achieved in the benzoxazine core?

- Methodology : Phase-transfer catalysis (e.g., tetrabutylammonium hydrogen sulfate) with sodium hydride enables selective alkylation at position 2. For example, 4-alkyl-3-oxo derivatives react with alkyl halides to yield 2,4-dialkyl products without disrupting the oxo group .

- Challenges : Competing O-alkylation is minimized by using bulky bases and aprotic solvents (e.g., THF).

Q. What structural modifications impact bioactivity, and how are contradictions in data resolved?

- Case Study : Retro-inverso analogues of the carbocyclic MDP derivative showed no immunomodulatory activity, highlighting the amide bond’s conformational sensitivity. This contrasts with active parent compounds, emphasizing the need for molecular dynamics simulations to validate binding modes .

- Resolution Strategies : Comparative SAR studies using isosteric replacements (e.g., ester-to-amide swaps) and in silico docking clarify critical pharmacophores.

Q. What strategies optimize acylation efficiency in benzoxazine derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.